3-Chloro-4-fluoro-4'-methylbenzhydrol
Overview
Description
3-Chloro-4-fluoro-4’-methylbenzhydrol is an organic compound with the molecular formula C14H12ClFO and a molecular weight of 250.7 g/mol . It is a solid at room temperature with a predicted melting point of 104.59°C and a boiling point of approximately 362.6°C at 760 mmHg . This compound is primarily used in research settings, particularly in the fields of chemistry and proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-4’-methylbenzhydrol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 3-Chloro-4-fluoro-4’-methylbenzhydrol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-4’-methylbenzhydrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Chloro-4-fluoro-4’-methylbenzophenone.
Reduction: Formation of 3-Chloro-4-fluoro-4’-methylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluoro-4’-methylbenzhydrol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-4’-methylbenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The hydroxyl group allows it to form hydrogen bonds with target molecules, while the chloro and fluoro substituents can enhance its binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoronitrobenzene: Similar in structure but contains a nitro group instead of a hydroxyl group.
4-Fluoro-3-methylbenzoyl chloride: Contains a benzoyl chloride group instead of a hydroxyl group.
Uniqueness
3-Chloro-4-fluoro-4’-methylbenzhydrol is unique due to its specific combination of chloro, fluoro, and hydroxyl groups, which confer distinct chemical reactivity and binding properties. This makes it particularly useful in research applications where precise molecular interactions are required .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(4-methylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c1-9-2-4-10(5-3-9)14(17)11-6-7-13(16)12(15)8-11/h2-8,14,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBENVWSWIPQLIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224641 | |
Record name | 3-Chloro-4-fluoro-α-(4-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-53-8 | |
Record name | 3-Chloro-4-fluoro-α-(4-methylphenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-fluoro-α-(4-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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